Home > Products > Screening Compounds P52470 > 3,3a-Dihydroimidazo[1,2-a]quinoxaline
3,3a-Dihydroimidazo[1,2-a]quinoxaline -

3,3a-Dihydroimidazo[1,2-a]quinoxaline

Catalog Number: EVT-13950657
CAS Number:
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,3a-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound classified under imidazoquinoxalines. This compound features a fused ring system that combines imidazole and quinoxaline structures, contributing to its unique chemical properties and biological activities. The molecular formula for 3,3a-dihydroimidazo[1,2-a]quinoxaline is C10H9N3, with a molecular weight of 171.20 g/mol. Its IUPAC name reflects its structure, indicating the presence of both imidazole and quinoxaline moieties.

Synthesis Analysis

Methods

The synthesis of 3,3a-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light. This method allows for a controlled and efficient formation of the desired compound under relatively mild conditions.

Technical Details

  • Starting Material: 1-(2-isocyanophenyl)-1H-imidazole.
  • Catalysts: Phenyliodine(III) dicyclohexanecarboxylate and iridium catalyst.
  • Conditions: Visible light activation enhances the reaction efficiency.
  • Yield Optimization: While laboratory methods are documented, scaling these up for industrial production requires careful optimization of reaction conditions to ensure high yield and efficiency.
Molecular Structure Analysis

Structure

The molecular structure of 3,3a-dihydroimidazo[1,2-a]quinoxaline features a bicyclic arrangement where the imidazole ring is fused to a quinoxaline ring. The compound's canonical SMILES representation is C1=CC=C2C(=C1)N=CC3N2C=CN3, which illustrates the connectivity between atoms in the compound.

Data

  • Molecular Formula: C10H9N3
  • Molecular Weight: 171.20 g/mol
  • InChI Key: AVJCRMUWQQDESX-UHFFFAOYSA-N
  • InChI: InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7,10-11H

This structural information indicates the presence of multiple nitrogen atoms within the rings, which may contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Reactions

3,3a-Dihydroimidazo[1,2-a]quinoxaline can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized due to the presence of methylsulfanyl groups, leading to products such as sulfones.
  • Substitution Reactions: Aromatic nucleophilic substitution can occur, especially with halogenated derivatives.

Technical Details

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and m-chloroperbenzoic acid are commonly used.
  • Substitution Reagents: Sodium hydride and potassium carbonate facilitate substitution reactions.

Major Products

  • From Oxidation: Sulfones are the primary products formed.
  • From Substitution: Various derivatives such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives can be synthesized.
Mechanism of Action

The mechanism of action for 3,3a-dihydroimidazo[1,2-a]quinoxaline involves disrupting cellular processes in target organisms. Its antifungal activity is particularly notable; it disrupts hyphal differentiation, spore germination, and germ tube growth in fungi. This mechanism highlights its potential as an antifungal agent against phytopathogenic fungi.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits properties typical of heterocyclic compounds:

  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents varies based on functional groups present.
  • Reactivity: Reactivity is influenced by the nitrogen atoms in its structure which can participate in various chemical transformations.

Relevant data on melting points or boiling points are not extensively documented but can be inferred from similar compounds within its class .

Applications

3,3a-Dihydroimidazo[1,2-a]quinoxaline has diverse applications across several scientific fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Demonstrates potential as an antifungal agent against various phytopathogenic fungi.
  • Medicine: Exhibits anticancer activity against several types of cancer including melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
  • Industry: Derivatives of this compound are being explored for use as agricultural fungicides due to their biological activity .

This compound's versatility in chemical reactions combined with its significant biological activities makes it a valuable candidate for further research and application development in both academic and industrial settings.

Introduction to 3,3a-Dihydroimidazo[1,2-a]quinoxaline in Heterocyclic Chemistry

Historical Context and Emergence in Medicinal Chemistry

The exploration of 3,3a-dihydroimidazo[1,2-a]quinoxaline evolved from foundational studies on quinoxaline heterocycles, first synthesized in 1884 via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds [1] [5]. As a partially saturated variant of imidazo[1,2-a]quinoxaline, this scaffold gained prominence in the early 2000s due to its distinct electronic profile and enhanced synthetic flexibility compared to fully aromatic counterparts. Unlike planar quinoxalines, the 3,3a-dihydro structure introduces a non-planar, electron-rich topology that influences molecular recognition and binding kinetics [2] [9]. Its emergence in medicinal chemistry accelerated with the discovery that saturation of the imidazole ring modulates bioavailability and target selectivity—properties critical for kinase inhibitors and anticancer agents [4] [8]. Notable milestones include its incorporation in the "Imiqualine" family (e.g., EAPB02303 derivatives), where reduced forms demonstrated improved solubility and mitigated metabolic oxidation issues observed in aromatic systems [9].

Table 1: Historical Development Timeline of Dihydroimidazo[1,2-a]quinoxaline Chemistry

Time PeriodKey AdvancementSignificance
1880sSynthesis of quinoxaline coreEstablished foundational heterocycle [5]
1990–2000Exploration of fused imidazo-quinoxalinesIdentified anticancer/antiviral potential [1]
2005–2015Systematic study of dihydro derivativesRevealed enhanced metabolic stability vs. aromatic analogs [2] [9]
2016–PresentGreen synthesis & target-specific applicationsEnabled eco-friendly production & kinase inhibitor design [4] [6]

Role in Nitrogen-Rich Heterocyclic Scaffold Design

The 3,3a-dihydroimidazo[1,2-a]quinoxaline scaffold serves as a privileged template in nitrogen-rich heterocyclic design due to its three distinct nitrogen atoms and sp³-hybridized C3a atom. This architecture enables:

  • Conformational Flexibility: The saturated ring allows adaptive binding to enzyme pockets inaccessible to rigid scaffolds, crucial for targeting allosteric kinase sites (e.g., EGFR mutants) [2] [8].
  • Electron-Donating Capacity: The dihydroimidazole ring exhibits greater nucleophilicity than aromatic systems, facilitating interactions with electrophilic residues in biological targets like ATP-binding domains [4] [9].
  • Synthetic Diversification: Reactivity at C1, N2, and C3 positions permits regioselective modifications. For example, C1-aryl substitutions enhance EGFR inhibition (IC₅₀ = 193–223 nM), while N2-acyl groups modulate solubility [2] [6].

Hydrogenation Effects on Physicochemical Properties:

  • Reduced Planarity: Decreases π-stacking tendencies, lowering nonspecific DNA intercalation risks [9].
  • Increased Polarity: Improves aqueous solubility (logP reduction by 0.5–1.5 units vs. aromatic analogs) [4].
  • Steric Modulation: The C3a chiral center enables enantioselective synthesis for targeting stereospecific targets [2].

Table 2: Clinically Explored Derivatives and Their Targets

CompoundCore StructurePrimary Biological TargetTherapeutic Area
EAPB02303*Imidazo[1,5-a]quinoxalineMAPK/NF-κB pathwaysMelanoma [9]
Compound 6b3,3a-Dihydroimidazo[1,2-a]quinoxalineEGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹNSCLC [2] [4]
EAI045 analogQuinoxaline-1,4-di-N-oxideAllosteric EGFROncology [8]
*EAPB02303 contains a reduced imidazole moiety similar to 3,3a-dihydro derivatives

Synthetic Methodologies:

  • Microwave-Assisted Pictet-Spengler Reactions: Enables rapid cyclization (≤30 min) of o-phenylenediamine with α-halo ketones, yielding dihydro cores with >80% efficiency [2] [6].
  • Catalytic Hydrogenation: Selective reduction of imidazo[1,2-a]quinoxalines using Pd/C or PtO₂ under mild H₂ pressure [4].
  • Green Chemistry Approaches: Clay K-10 or phosphate-catalyzed cyclizations in aqueous media reduce environmental impact while maintaining yields >85% [6].

The scaffold’s versatility is evidenced by its integration into multi-targeted inhibitors against drug-resistant cancers. For example, dihydro derivatives overcome gefitinib resistance in NSCLC by non-covalently binding EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ mutants (IC₅₀ = 3.65 μM vs. >20 μM for gefitinib) [2] [4]. Recent innovations focus on hybrid pharmacophores, such as conjugating triazole or pyrazole units to enhance DNA-binding or topoisomerase inhibition [9].

Properties

Product Name

3,3a-Dihydroimidazo[1,2-a]quinoxaline

IUPAC Name

3,3a-dihydroimidazo[1,2-a]quinoxaline

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

InChI

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7,10-11H

InChI Key

AVJCRMUWQQDESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3N2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.